molecular formula C9H14N4O B15212401 2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one CAS No. 7400-24-0

2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one

Cat. No.: B15212401
CAS No.: 7400-24-0
M. Wt: 194.23 g/mol
InChI Key: XQYIBHPUKPFWDA-UHFFFAOYSA-N
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Description

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(cyclopentylamino)acrylonitrile with guanidine in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and cyclopentylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-pyrimidinone: A simpler analog with similar structural features.

    6-Aminopyrimidine-4(3H)-one: Another related compound with potential biological activities.

Uniqueness

2-Amino-6-(cyclopentylamino)pyrimidin-4(3H)-one is unique due to the presence of the cyclopentylamino group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

7400-24-0

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-(cyclopentylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c10-9-12-7(5-8(14)13-9)11-6-3-1-2-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14)

InChI Key

XQYIBHPUKPFWDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=O)NC(=N2)N

Origin of Product

United States

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